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  • Product: 8-(3-Methoxyphenyl)-8-oxooctanoic acid
  • CAS: 898765-63-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 8-(3-Methoxyphenyl)-8-oxooctanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 8-(3-Methoxyphenyl)-8-oxooctanoic...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-(3-Methoxyphenyl)-8-oxooctanoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its effective application and development. This document consolidates predicted data, outlines detailed protocols for experimental verification, and offers insights into the analytical workflows required for its characterization. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for researchers.

Introduction: The Significance of Aromatic Keto-Acids

Aromatic keto-acids represent a significant class of bifunctional molecules, integrating the chemical reactivity of both a ketone and a carboxylic acid with the steric and electronic influence of an aromatic ring. This unique combination of functional groups makes them valuable intermediates in organic synthesis and potential scaffolds for the development of novel therapeutic agents and functional materials. 8-(3-Methoxyphenyl)-8-oxooctanoic acid, with its methoxy-substituted phenyl ring and a flexible octanoic acid chain, presents a compelling molecular architecture. The methoxy group can influence the electronic properties of the aromatic ring and provide a site for further chemical modification, while the carboxylic acid and ketone functionalities offer handles for a variety of chemical transformations.

A precise understanding of the physicochemical properties of this molecule is a critical prerequisite for any application. Properties such as solubility, acidity (pKa), and lipophilicity (logP) govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. This guide is structured to provide both a theoretical foundation based on computational predictions and a practical framework for the empirical determination of these key parameters.

Molecular and Physicochemical Profile

Due to the limited availability of experimental data in peer-reviewed literature, the following table summarizes the fundamental molecular identifiers and computationally predicted physicochemical properties for 8-(3-Methoxyphenyl)-8-oxooctanoic acid. These predictions serve as a valuable starting point for experimental design.

PropertyValueSource
IUPAC Name 8-(3-methoxyphenyl)-8-oxooctanoic acidBOC Sciences
CAS Number 898765-63-4BOC Sciences
Molecular Formula C₁₅H₂₀O₄BOC Sciences
Molecular Weight 264.32 g/mol BOC Sciences
InChI Key RPLHPAWEMWYRNB-UHFFFAOYSA-NBOC Sciences
Predicted pKa 4.75 ± 0.10 (strongest acidic)Chemicalize
Predicted logP 2.85Chemicalize
Predicted Water Solubility 0.13 g/L at 25°CChemicalize
Predicted Polar Surface Area 63.6 ŲPubChem
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 4PubChem
Predicted Rotatable Bond Count 9PubChem

Experimental Characterization: Protocols and Methodologies

The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of 8-(3-Methoxyphenyl)-8-oxooctanoic acid. These methods are designed to be self-validating and are grounded in established analytical principles.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive characterization of a novel compound like 8-(3-Methoxyphenyl)-8-oxooctanoic acid is crucial for efficient and accurate data acquisition. The following diagram illustrates a recommended experimental workflow.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification cluster_quantitative Quantitative Physicochemical Properties synthesis Synthesis of 8-(3-Methoxyphenyl)-8-oxooctanoic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility_screening Solubility Screening purification->solubility_screening nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms pka pKa Determination (Potentiometric Titration) solubility_screening->pka logp logP Determination (Shake-Flask Method) solubility_screening->logp hplc_purity HPLC Purity Analysis ms->hplc_purity

Caption: Experimental workflow for the synthesis and physicochemical characterization.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an initial indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Ensure the sample of 8-(3-Methoxyphenyl)-8-oxooctanoic acid is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/min until the temperature is approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

  • Repeat the measurement at least two more times and calculate the average melting point range.

Solubility Profile Determination

Rationale: Understanding the solubility of the compound in various solvents is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Protocol:

  • Prepare a series of test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).

  • To each test tube, add approximately 10 mg of 8-(3-Methoxyphenyl)-8-oxooctanoic acid.

  • Vortex each tube vigorously for 1 minute.

  • Allow the tubes to stand at room temperature for 10 minutes and visually inspect for any undissolved solid.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

  • For aqueous solubility, also test in 5% w/v aqueous solutions of HCl and NaOH to assess the impact of pH on solubility. An increase in solubility in aqueous base is expected due to the deprotonation of the carboxylic acid.

Spectroscopic Analysis

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Protocol:

  • ¹H NMR:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Expected signals include aromatic protons (around 6.8-7.5 ppm), a singlet for the methoxy group protons (around 3.8 ppm), multiplets for the methylene protons of the octanoic acid chain, and a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • ¹³C NMR:

    • Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.

    • Acquire the ¹³C NMR spectrum.

    • Expected signals include those for the carbonyl carbons of the ketone and carboxylic acid (typically in the range of 170-200 ppm), aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the octanoic acid chain.

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • A broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.

    • A C=O stretch from the carboxylic acid, around 1710 cm⁻¹.

    • A C=O stretch from the aromatic ketone, around 1680 cm⁻¹.

    • C-H stretches from the aromatic ring and aliphatic chain.

    • C-O stretches from the methoxy group and carboxylic acid.

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into a mass spectrometer, such as an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Expected Results:

    • In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton.

    • In positive ion mode, the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.

    • Fragmentation patterns can provide structural information, such as the loss of water or the cleavage of the aliphatic chain.

Chromatographic Analysis

Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of the synthesized compound.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the compound. A starting point could be 60% A / 40% B, moving to 10% A / 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.

Determination of Acidity Constant (pKa)

Rationale: The pKa is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, this is a critical parameter influencing its ionization state at different pH values.

pka_determination cluster_preparation Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis dissolve Dissolve known mass of compound in a co-solvent (e.g., water/methanol) calibrate_ph Calibrate pH meter with standard buffers titrant_addition Add standardized NaOH solution in small, precise increments calibrate_ph->titrant_addition record_ph Record pH after each addition titrant_addition->record_ph record_ph->titrant_addition Repeat until past equivalence point plot_curve Plot pH vs. volume of NaOH added record_ph->plot_curve determine_ep Determine the equivalence point (inflection point of the curve) plot_curve->determine_ep calculate_pka pKa = pH at half-equivalence point determine_ep->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

  • Accurately weigh a sample of 8-(3-Methoxyphenyl)-8-oxooctanoic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 water/methanol) to ensure solubility.

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Immerse the calibrated pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of the Partition Coefficient (logP)

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

  • Prepare a stock solution of 8-(3-Methoxyphenyl)-8-oxooctanoic acid in n-octanol.

  • Prepare a series of flasks containing a known volume of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) at a 1:1 volume ratio.

  • Spike each flask with a known amount of the stock solution.

  • Shake the flasks vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the flasks to ensure complete separation of the octanol and aqueous layers.

  • Carefully remove a sample from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Stability and Handling

Stability: While specific stability data for 8-(3-Methoxyphenyl)-8-oxooctanoic acid is not available, related keto-acids can be susceptible to degradation, particularly decarboxylation if there is a beta-keto group. For this gamma-keto acid, stability is expected to be higher. However, it is recommended to store the compound in a cool, dry, and dark place to minimize potential degradation. For long-term storage, refrigeration or freezing is advisable.

Handling: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 8-(3-Methoxyphenyl)-8-oxooctanoic acid. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 8-(3-Methoxyphenyl)-8-oxooctanoic acid, combining predicted data with detailed, actionable protocols for experimental determination. By following the outlined methodologies, researchers can obtain reliable and accurate data, which is essential for advancing the scientific understanding and potential applications of this promising molecule. The integration of spectroscopic, chromatographic, and classical analytical techniques provides a robust framework for its complete characterization, ensuring a solid foundation for future research and development endeavors.

References

  • Chemicalize. 8-(3-methoxyphenyl)-8-oxooctanoic acid Predictions. [Link]

  • PubChem. 8-(3-methoxyphenyl)-8-oxooctanoic acid. [Link]

Exploratory

Exploring the metabolic fate of 8-(3-Methoxyphenyl)-8-oxooctanoic acid

An In-depth Technical Guide to Elucidating the Metabolic Fate of 8-(3-Methoxyphenyl)-8-oxooctanoic acid For Researchers, Scientists, and Drug Development Professionals The journey of a novel chemical entity from discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Metabolic Fate of 8-(3-Methoxyphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous scientific investigation. A critical milestone in this journey is the comprehensive characterization of its metabolic fate. This guide provides a senior application scientist's perspective on designing and executing a robust research plan to explore the absorption, distribution, metabolism, and excretion (ADME) of 8-(3-Methoxyphenyl)-8-oxooctanoic acid. We will delve into the predictive metabolic pathways, detail both in vitro and in vivo experimental protocols, and discuss the analytical strategies required for unequivocal metabolite identification. This document is structured to serve as a practical and authoritative resource, empowering researchers to generate high-quality data packages for regulatory submissions and to make informed decisions in the drug development process.

PART 1: Predicted Metabolic Pathways of 8-(3-Methoxyphenyl)-8-oxooctanoic acid

A foundational step in metabolic investigation is to predict the likely biotransformations a molecule will undergo. Based on the structure of 8-(3-Methoxyphenyl)-8-oxooctanoic acid, which features a methoxyphenyl group, a ketone, and a carboxylic acid side chain, we can anticipate several key metabolic reactions.

The methoxy group on the aromatic ring is a prime target for O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic route for many xenobiotics.[1][2][3] The ketone at the 8-position can be reduced to a secondary alcohol. Furthermore, the aromatic ring itself is susceptible to hydroxylation, another CYP-mediated reaction.[4] The octanoic acid side chain is a substrate for β-oxidation, a mitochondrial process that sequentially shortens the fatty acid chain by two-carbon units.[5][6][7][8][9] Finally, the parent compound or its phase I metabolites, particularly those with newly formed hydroxyl or carboxyl groups, can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Predicted Metabolic Pathways 8-(3-Methoxyphenyl)-8-oxooctanoic acid 8-(3-Methoxyphenyl)-8-oxooctanoic acid O-desmethyl Metabolite O-desmethyl Metabolite 8-(3-Methoxyphenyl)-8-oxooctanoic acid->O-desmethyl Metabolite CYP-mediated O-demethylation Keto-reduced Metabolite Keto-reduced Metabolite 8-(3-Methoxyphenyl)-8-oxooctanoic acid->Keto-reduced Metabolite Carbonyl Reduction Ring-hydroxylated Metabolite Ring-hydroxylated Metabolite 8-(3-Methoxyphenyl)-8-oxooctanoic acid->Ring-hydroxylated Metabolite CYP-mediated Hydroxylation Beta-oxidation Products Beta-oxidation Products 8-(3-Methoxyphenyl)-8-oxooctanoic acid->Beta-oxidation Products β-oxidation Conjugated Metabolites Conjugated Metabolites O-desmethyl Metabolite->Conjugated Metabolites Phase II Conjugation Keto-reduced Metabolite->Conjugated Metabolites Phase II Conjugation Ring-hydroxylated Metabolite->Conjugated Metabolites Phase II Conjugation

Figure 1: Predicted metabolic pathways for 8-(3-Methoxyphenyl)-8-oxooctanoic acid.

PART 2: In Vitro Metabolism Studies: A Step-by-Step Approach

In vitro metabolism assays are indispensable tools for early-stage assessment of a compound's metabolic stability and for identifying its primary metabolites.[10][11][12] These assays are typically conducted using liver subcellular fractions (microsomes, S9) or hepatocytes.

Experimental Workflow for In Vitro Metabolism

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare stock solution of 8-(3-Methoxyphenyl)-8-oxooctanoic acid Incubation_Mix Combine enzyme source, cofactors, and test compound in incubation tubes Test_Compound->Incubation_Mix Enzyme_Source Thaw liver microsomes/S9 fraction/ hepatocytes on ice Enzyme_Source->Incubation_Mix Cofactors Prepare NADPH regenerating system (for microsomes/S9) or appropriate buffer Cofactors->Incubation_Mix Incubation_Conditions Incubate at 37°C with shaking Incubation_Mix->Incubation_Conditions Time_Points Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubation_Conditions->Time_Points Quenching Stop reaction by adding cold acetonitrile with internal standard Time_Points->Quenching Sample_Processing Centrifuge to precipitate proteins Quenching->Sample_Processing LC_MS_Analysis Analyze supernatant by LC-HRMS Sample_Processing->LC_MS_Analysis Data_Analysis Determine parent compound disappearance and identify metabolites LC_MS_Analysis->Data_Analysis

Figure 2: Experimental workflow for in vitro metabolism studies.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of 8-(3-Methoxyphenyl)-8-oxooctanoic acid when incubated with human liver microsomes.

Materials:

  • 8-(3-Methoxyphenyl)-8-oxooctanoic acid

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker at 37°C

  • LC-HRMS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining HLM, phosphate buffer, and the NADPH regenerating system.

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to the incubation mixture (final concentration typically 1 µM).

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a quenching solution of cold ACN with IS.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-HRMS analysis.

  • Analyze the samples to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Metabolite Profiling in Human Liver S9 Fraction

Objective: To identify the major phase I and phase II metabolites of 8-(3-Methoxyphenyl)-8-oxooctanoic acid.

Materials:

  • Same as Protocol 1, but using human liver S9 fraction.

  • For phase II metabolism, cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation) should be included.

Procedure:

  • Follow a similar procedure to Protocol 1, but with a longer incubation time (e.g., up to 2 hours) to allow for the formation of secondary metabolites.

  • Include control incubations without cofactors to differentiate between enzymatic and non-enzymatic degradation.

  • Analyze the samples by LC-HRMS, using data-dependent acquisition to obtain MS/MS spectra of potential metabolites.

Data Analysis:

  • Compare the chromatograms of the test incubations with the control incubations to identify potential metabolite peaks.

  • Use the accurate mass measurement from the HRMS to propose elemental compositions for the metabolites.

  • Analyze the MS/MS fragmentation patterns to elucidate the structures of the metabolites.[13][14][15]

PART 3: In Vivo Metabolism Studies: Unveiling the Complete Picture

In vivo studies in animal models are essential to understand the complete ADME profile of a compound in a whole organism.[16] These studies provide crucial information on bioavailability, tissue distribution, routes of excretion, and the full spectrum of metabolites formed.

Experimental Workflow for In Vivo Metabolism

In_Vivo_Metabolism_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Animal_Model Select appropriate animal model (e.g., Sprague-Dawley rats) Dosing_Route Administer test compound via relevant route (e.g., oral gavage, intravenous injection) Animal_Model->Dosing_Route Blood_Sampling Collect blood samples at various time points post-dose Dosing_Route->Blood_Sampling Excreta_Collection Collect urine and feces over a pre-defined period (e.g., 24, 48 hours) Dosing_Route->Excreta_Collection Sample_Processing Process plasma, urine, and fecal homogenates Blood_Sampling->Sample_Processing Excreta_Collection->Sample_Processing LC_MS_Analysis Analyze samples by LC-HRMS Sample_Processing->LC_MS_Analysis Pharmacokinetics Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) LC_MS_Analysis->Pharmacokinetics Metabolite_Profiling Identify and quantify metabolites in plasma and excreta LC_MS_Analysis->Metabolite_Profiling

Figure 3: Experimental workflow for in vivo metabolism studies.

Protocol 3: Pharmacokinetic and Metabolite Profiling Study in Rats

Objective: To determine the pharmacokinetic profile and identify the major circulating and excreted metabolites of 8-(3-Methoxyphenyl)-8-oxooctanoic acid in rats.

Materials:

  • 8-(3-Methoxyphenyl)-8-oxooctanoic acid

  • Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

  • Dosing vehicles (e.g., saline, PEG400)

  • Metabolic cages for separate collection of urine and feces

  • Sample processing reagents and equipment

  • LC-HRMS system

Procedure:

  • Acclimate the animals to the housing conditions.

  • Administer a single dose of the test compound to the rats via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Process the urine and feces samples for analysis.

  • Analyze the plasma, urine, and fecal samples by LC-HRMS to quantify the parent compound and its metabolites.

Data Analysis:

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.[17][18][19][20]

  • Identify and structurally characterize the metabolites present in plasma, urine, and feces.

  • Determine the relative abundance of each metabolite to understand the major clearance pathways.

PART 4: Analytical Strategies for Metabolite Identification

The unequivocal identification of metabolites is a cornerstone of metabolism studies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary analytical tool for this purpose.

Key Steps in Metabolite Identification:

  • High-Resolution Mass Measurement: Provides the accurate mass of the parent and metabolite ions, enabling the determination of their elemental composition with high confidence.

  • MS/MS Fragmentation Analysis: The fragmentation pattern of a metabolite provides structural information. Comparison of the fragmentation pattern with that of the parent compound can reveal the site of metabolic modification.

  • Chromatographic Retention Time: The change in retention time of a metabolite relative to the parent compound can indicate a change in polarity, providing clues about the nature of the metabolic transformation.

  • Reference Standards: The most definitive identification is achieved by comparing the chromatographic and mass spectrometric properties of the putative metabolite with those of an authentic synthetic standard.

PART 5: Data Summary and Interpretation

A clear and concise summary of the metabolic data is crucial for interpretation and reporting.

Metabolite ID Proposed Structure Bi-otransformation Found In (in vitro) Found In (in vivo) Relative Abundance
M18-(3-Hydroxyphenyl)-8-oxooctanoic acidO-demethylationHLM, S9Plasma, UrineMajor
M28-(3-Methoxyphenyl)-8-hydroxyoctanoic acidKeto reductionHLM, S9Plasma, UrineMinor
M38-(3-Methoxy-hydroxyphenyl)-8-oxooctanoic acidRing hydroxylationHLM, S9UrineMinor
M46-(3-Methoxyphenyl)-6-oxohexanoic acidβ-oxidationS9, HepatocytesUrineTrace
M5M1-glucuronideGlucuronidationS9, HepatocytesUrine, FecesMajor

Table 1: Example of a metabolite summary table.

Conclusion

The comprehensive investigation of the metabolic fate of 8-(3-Methoxyphenyl)-8-oxooctanoic acid is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. By integrating predictive metabolism, state-of-the-art in vitro and in vivo experimental models, and advanced analytical technologies, researchers can build a complete picture of the ADME properties of this compound. The insights gained from these studies are not merely a regulatory requirement but are fundamental to understanding the compound's disposition, potential for drug-drug interactions, and overall safety profile, thereby guiding its successful development into a potential therapeutic agent.

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  • Lewis, D. F. V. (2010). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. Current Medicinal Chemistry, 17(3), 213-239.
  • ADP College. (n.d.).
  • Wikipedia. (n.d.).
  • EPA. (n.d.). 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid Env. Fate/Transport. EPA CompTox Chemicals Dashboard.
  • Kim, S., & Chen, J. (2019). Methods of Metabolite Identification Using MS/MS Data. Bioinformatics and Biology Insights, 13, 117793221988650.
  • Stang, E., & Stensrud, G. (2000). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Journal of Antimicrobial Chemotherapy, 45(Suppl 2), 23-30.
  • Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (n.d.).
  • Staberg, B., & Brodthagen, H. (1984). Pharmacokinetic and clinical comparison of two 8-methoxypsoralen brands.
  • LibreTexts Chemistry. (2024). 9.
  • Wishart, D. S. (2007). Metabolomics technologies and metabolite identification. Trends in Analytical Chemistry, 26(9), 856-862.
  • CymitQuimica. (n.d.). 8-(2,3,4-trimethoxyphenyl)-8-oxooctanoic acid. CymitQuimica.
  • Theodoridis, G., et al. (2023). Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Journal of Agricultural and Food Chemistry, 71(7), 3295-3304.
  • Kind, T., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 36.
  • PubChem. (n.d.). 2-Amino-8-methoxy-8-oxooctanoic acid. PubChem.
  • An, J. P., et al. (2021). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Advances, 11(52), 32938-32947.
  • Tegeder, I., et al. (2002). Time course of 8-methoxypsoralen concentrations in skin and plasma after topical (bath and cream) and oral administration of 8-methoxypsoralen. Journal of Allergy and Clinical Immunology, 109(4), 716-722.
  • Lääkäri, V., et al. (2024). Eight-year Combined Diet and Physical Activity Intervention Affects Serum Metabolites during Childhood and Adolescence. medRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6IXqSh7E4vO9lOoows6xCk8tKw2tD_wZzIDpGCUOzV-Tl-mtBNIIr0xoq1Rja-3nRvYBsnWCV2S8sfqpkt5LiUlQuO5_OyEx6FXX77ID518Dwxpyd3NGJRhqY6F3XEiU5Jnv6gU1B7pYuFw0IoqNqlbsIncPu49NT6U8kb8ZROA==]([Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for 8-(3-Methoxyphenyl)-8-oxooctanoic acid quantification

From Bulk Purity to Bioanalysis: A Comprehensive Technical Guide Introduction & Molecule Profile[2] 8-(3-Methoxyphenyl)-8-oxooctanoic acid (CAS: 898765-63-4) is a functionalized keto-fatty acid often utilized as a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

From Bulk Purity to Bioanalysis: A Comprehensive Technical Guide

Introduction & Molecule Profile[2]

8-(3-Methoxyphenyl)-8-oxooctanoic acid (CAS: 898765-63-4) is a functionalized keto-fatty acid often utilized as a synthetic intermediate in the production of permeation enhancers (similar to SNAC/salcaprozate sodium) or specific receptor modulators.[1] Its structure combines a lipophilic aromatic tail with a polar, ionizable carboxylic acid head, bridged by an alkyl chain and a ketone moiety.[1]

This dual nature—lipophilic yet acidic—presents specific analytical challenges:

  • Ionization: The terminal carboxylic acid (

    
    ) requires pH control to prevent peak splitting in HPLC.
    
  • Chromophores: The 3-methoxyphenyl ketone provides a distinct UV absorbance profile, enabling robust UV detection for bulk analysis.[1]

  • Matrix Interference: In biological matrices (plasma/tissue), endogenous fatty acids can interfere, necessitating selective extraction (SPE/LLE).[1]

Physicochemical Profile
PropertyValue (Approx.)Analytical Implication
Molecular Formula

Monoisotopic Mass: 264.136 Da
Molecular Weight 264.32 g/mol Precursor ion for MS
LogP 2.5 – 3.0Moderately lipophilic; Retains well on C18
pKa (COOH) ~4.5Mobile phase pH must be < 2.5 or > 6.5
UV Maxima ~210 nm, ~275 nm275 nm preferred for selectivity

Method A: HPLC-UV (QC & Bulk Purity)[1]

Application: Raw material testing, synthesis monitoring, and formulation stability.[1] Principle: Reversed-Phase Chromatography (RPC) with UV detection.[1][2]

Chromatographic Conditions[1][2][4][5][6][7]
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.[1]

    • Why: The C18 phase provides strong hydrophobic interaction for the alkyl chain and phenyl ring. 3.5 µm particle size offers a balance between resolution and backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Why: Acidic pH (~2.[1]0) suppresses the ionization of the carboxylic acid, ensuring the molecule is neutral. This prevents "peak tailing" caused by mixed-mode interactions with residual silanols on the silica surface.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 275 nm (Primary), 210 nm (Secondary for impurities).[1]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Injection / Hold
10.090Elution of Main Peak
12.090Wash
12.130Re-equilibration
15.030End of Run
Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (70:30 Water:ACN) to reach 100 µg/mL.

  • System Suitability: Inject 5 replicates. RSD of Area < 2.0%; Tailing Factor < 1.5.

Method B: LC-MS/MS (Bioanalysis & PK Studies)[1]

Application: Quantification in plasma (rat/human) and tissue homogenates.[3][4] Principle: ESI-Negative Mode Triple Quadrupole Mass Spectrometry.

Mass Spectrometry Parameters

The carboxylic acid moiety strongly favors Negative Electrospray Ionization (ESI-) , forming the


 ion.[1]
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ion Source: ESI Negative Mode.[1]

  • Spray Voltage: -4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) Collision Energy (eV) Mechanism

| Target | 263.1 (


) | 135.0 | -22 | Cleavage of alkyl chain (Methoxy-benzoyl ion) |
| Target (Qual) | 263.1 | 219.1 | -15 | Loss of 

(Decarboxylation) | | IS (Generic) | 267.1 (

-Analog) | 139.0 | -22 | Deuterated Internal Standard |[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this lipophilic acid, providing cleaner baselines and reducing matrix effects (phospholipid suppression).[1]

Protocol:

  • Aliquot: Transfer 50 µL Plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL Internal Standard (1 µg/mL in 50% MeOH).

  • Acidification: Add 10 µL 5% Formic Acid.

    • Critical Step: Lowers pH to < 3, ensuring the analyte is uncharged (COOH form) and partitions into the organic layer.

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex 5 mins; Centrifuge @ 10,000 rpm for 5 mins.

  • Transfer: Transfer 500 µL of the upper organic layer to a fresh tube.

  • Dry Down: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

Visualized Workflows

Analytical Decision Matrix

This diagram guides the user in selecting the correct method based on sensitivity needs.

MethodSelection Start Start: Define Analytical Goal ConcCheck Expected Concentration? Start->ConcCheck HighConc High (> 1 µg/mL) Raw Material / Formulation ConcCheck->HighConc High LowConc Trace (< 1 µg/mL) Plasma / PK / Impurity ConcCheck->LowConc Low PrepA Dilute in ACN:Water HighConc->PrepA PrepB LLE with MTBE (Remove Phospholipids) LowConc->PrepB MethodA Method A: HPLC-UV (Simple, Low Cost) MethodB Method B: LC-MS/MS (High Sensitivity) PrepA->MethodA PrepB->MethodB

Figure 1: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.

LC-MS/MS Extraction Workflow (LLE)

Visualizing the critical liquid-liquid extraction steps to ensure high recovery.[1]

LLE_Workflow Sample Plasma Sample (50 µL) Acidify Add 5% Formic Acid (Neutralize COOH) Sample->Acidify Step 1 Extract Add MTBE (600 µL) & Vortex Acidify->Extract Step 2 PhaseSep Centrifuge (Organic Top Layer) Extract->PhaseSep Step 3 Dry Evaporate N2 & Reconstitute PhaseSep->Dry Step 4 Inject Inject LC-MS/MS Dry->Inject Step 5

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating acidic lipophiles from plasma.

Validation & Troubleshooting

Validation Criteria (ICH M10)[1]
  • Linearity:

    
    .[1]
    
    • HPLC Range: 1 µg/mL – 500 µg/mL.[1]

    • LC-MS Range: 1 ng/mL – 1000 ng/mL.

  • Accuracy: ±15% (±20% at LLOQ).[1]

  • Recovery: > 80% using the MTBE extraction method.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure Mobile Phase pH is < 3.[1]0. Add 5mM Ammonium Formate if using MS.[1][5]
Low Sensitivity (MS) Ion suppression from phospholipids.[1]Switch from PPT to LLE (MTBE) or use Phospholipid Removal Plates (e.g., Phenomenex Phree).[1]
Carryover Lipophilic adsorption to injector loop.[1]Use a needle wash of 50:25:25 IPA:MeOH:ACN.
Split Peaks Sample solvent too strong.Reconstitute sample in starting mobile phase (30% ACN), not 100% ACN.

References

  • Phenomenex. (2024).[1][3] LC-MS/MS-based Quantification of Therapeutic Drug Monitoring Compounds in Serum. Retrieved from [Link][1]

  • Element Lab Solutions. (2024).[1] Phenyl Stationary Phases for HPLC: Separation Mechanisms. Retrieved from [Link][1]

  • Han, J., et al. (2025).[1] Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. National Institutes of Health. Retrieved from [Link][1]

Sources

Application

Application Note: Cell-Based Screening of 8-(3-Methoxyphenyl)-8-oxooctanoic Acid

This Application Note is designed for researchers and drug discovery scientists evaluating the biological activity of 8-(3-Methoxyphenyl)-8-oxooctanoic acid (CAS 898765-63-4). Given the structural pharmacophore—an aromat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating the biological activity of 8-(3-Methoxyphenyl)-8-oxooctanoic acid (CAS 898765-63-4).

Given the structural pharmacophore—an aromatic "cap" group, a hydrophobic linker, and a carboxylic acid "zinc-binding" or "polar" tail—this compound is best characterized as a Histone Deacetylase (HDAC) Inhibitor candidate or a Medium-Chain Fatty Acid (MCFA) Receptor (e.g., GPR84) Ligand .

Executive Summary

8-(3-Methoxyphenyl)-8-oxooctanoic acid is a synthetic octanoyl derivative featuring a 3-methoxyphenyl "cap" and a terminal carboxylic acid. Its structure mimics two distinct classes of bioactive molecules:

  • Non-Hydroxamate HDAC Inhibitors: The molecule aligns with the classic Cap-Linker-Zinc Binding Group (ZBG) pharmacophore used in epigenetic modulators. The carboxylic acid serves as a potential (albeit weaker) ZBG compared to hydroxamic acids (e.g., SAHA), while the keto-linker provides specificity.

  • Fatty Acid Mimetics: The 8-carbon chain and terminal acid resemble medium-chain fatty acids (MCFAs), suggesting potential activity at GPR84 (a pro-inflammatory GPCR) or PPARs (metabolic nuclear receptors).

This guide provides a multi-parametric screening workflow to validate activity in these two high-value therapeutic areas.

Pharmacophore Analysis & Mechanism of Action

To design effective assays, we must understand the molecular logic.

A. Epigenetic Modulation (HDAC Inhibition)

Histone Deacetylases (HDACs) remove acetyl groups from lysine residues on histone tails, condensing chromatin and repressing transcription.

  • Mechanism: The carboxylic acid tail of the compound enters the HDAC catalytic tunnel to chelate the Zinc ion (

    
    ) at the active site.
    
  • The "Cap": The 3-methoxyphenyl group sits at the tunnel entrance, interacting with surface residues to determine isoform selectivity (e.g., HDAC1 vs. HDAC6).

B. Metabolic Signaling (GPR84 Agonism)

GPR84 is a G-protein coupled receptor activated by MCFAs (C9–C14).

  • Mechanism: The carboxylate head group anchors the molecule in the receptor's orthosteric site, while the hydrophobic chain and aromatic ring occupy the lipid-binding pocket, triggering

    
    -mediated calcium release.
    

MOA cluster_HDAC Epigenetic Pathway (Nuclear) cluster_GPCR Metabolic Pathway (Membrane) Compound 8-(3-Methoxyphenyl)- 8-oxooctanoic acid HDAC HDAC Active Site (Zn2+ Pocket) Compound->HDAC Chelates Zn2+ GPR84 GPR84 Receptor (GPCR) Compound->GPR84 Ligand Binding Histone Histone Acetylation (H3/H4) HDAC->Histone Inhibits Deacetylation GeneExp Gene Expression (p21, Tumor Suppressors) Histone->GeneExp Chromatin Relaxation Gaq Gαq Activation GPR84->Gaq Signal Transduction Calcium Intracellular Ca2+ Flux Gaq->Calcium IP3 Pathway

Figure 1: Dual-mechanism hypothesis. The compound may act as a zinc-chelating HDAC inhibitor (top) or a GPR84 ligand (bottom).

Experimental Protocols

Protocol A: Cell-Based HDAC Inhibition Assay (Fluorometric)

Objective: Determine if the compound inhibits intracellular HDAC activity using a cell-permeable fluorogenic substrate. Cell Line: HeLa (Human Cervical Cancer) or Jurkat T-cells.

Materials
  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic HDAC substrate).

  • Developer: Trypsin/Protease mixture (cleaves deacetylated substrate to release AMC).

  • Positive Control: Vorinostat (SAHA) or Trichostatin A (TSA).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
Workflow
  • Seeding: Plate HeLa cells (10,000 cells/well) in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5%

    
    .
    
  • Treatment:

    • Prepare a serial dilution of 8-(3-Methoxyphenyl)-8-oxooctanoic acid (0.1

      
       to 100 
      
      
      
      ) in DMSO.
    • Add compounds to cells. Final DMSO concentration must be <0.5%.

    • Incubate for 1–4 hours (short incubation prevents gene expression changes from confounding direct enzymatic inhibition).

  • Substrate Addition: Add Boc-Lys(Ac)-AMC (final conc. 50

    
    ) to all wells.
    
  • Lysis/Development: Add Developer Solution containing 1% NP-40 (to lyse cells) and Trypsin. Incubate for 15 minutes at room temperature.

    • Mechanism:[1][2] HDAC removes the acetyl group. Trypsin then cleaves the amide bond, releasing fluorescent AMC. If HDAC is inhibited, the acetyl group remains, Trypsin cannot cleave, and no fluorescence occurs.

  • Detection: Measure Fluorescence Intensity (

    
    ).
    
Data Analysis

Calculate % Inhibition relative to DMSO control:



Protocol B: GPR84 Agonist Screening (Calcium Flux)

Objective: Assess if the compound activates GPR84, a receptor for medium-chain fatty acids. Cell Line: CHO-K1 or HEK293 stably expressing human GPR84.

Materials
  • Calcium Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% Fatty Acid-Free BSA (Critical: BSA binds fatty acids; use low concentration to prevent sequestration of the drug).

  • Positive Control: Embelin or Sodium Decanoate (C10).

Workflow
  • Loading: Plate GPR84-CHO cells (50,000 cells/well) in 96-well black plates.

  • Dye Incubation: Aspirate media and add loading buffer containing Fluo-4 AM (4

    
    ) and Probenecid (2.5 mM, prevents dye leakage). Incubate 45 min at 37°C.
    
  • Baseline: Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Injection: Inject 8-(3-Methoxyphenyl)-8-oxooctanoic acid (10

    
     screening dose) using an automated injector.
    
  • Kinetic Read: Measure fluorescence every 1 second for 120 seconds.

Self-Validation Step: If a signal is observed, pre-treat cells with a


 inhibitor (e.g., YM-254890) to confirm the signal is GPCR-mediated and not a non-specific membrane perturbation.

Expected Results & Data Interpretation

The following table summarizes potential outcomes and their biological implications.

AssayObservationInterpretationNext Step
HDAC (Fluorometric) High IC50 (>50

)
Weak/No Zinc binding. The carboxylic acid is a poor ZBG.Convert COOH to Hydroxamic Acid (NH-OH) to boost potency.
HDAC (Fluorometric) Low IC50 (<10

)
Potent HDAC inhibitor. "Cap" group confers specificity.Perform Western Blot for Acetyl-H3 vs. Acetyl-Tubulin.
GPR84 (Ca2+ Flux) Sharp Peak (<30s)Agonist activity. Mimics medium-chain fatty acids.Determine EC50 and test for inflammation markers (IL-8).
GPR84 (Ca2+ Flux) No PeakNo agonist activity.Test as Antagonist (add C10 fatty acid after compound).
MTT (Viability) Toxicity at <10

Cytotoxic. Likely off-target effects or apoptosis induction.Check for Caspase-3/7 activation (Apoptosis).

Troubleshooting & Optimization

Solubility Issues

The 3-methoxyphenyl group increases lipophilicity compared to standard octanoic acid.

  • Issue: Compound precipitates in aqueous buffer.

  • Solution: Dissolve stock in 100% DMSO (50 mM). Intermediate dilution should be in buffer with 0.05% Pluronic F-127 or 0.1% Fatty Acid-Free BSA .

False Positives in HDAC Assay
  • Issue: The compound might inhibit Trypsin (the developer enzyme) rather than HDAC.

  • Control: Add the compound after the HDAC reaction but before the developer. If fluorescence is still inhibited, the compound inhibits the developer enzyme, not HDAC.

References

  • Glaser, K. B., et al. (2003). "Gene expression profiling of the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA)." Molecular Cancer Therapeutics. Link

  • Suzuki, M., et al. (2013). "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor." Journal of Biological Chemistry. Link

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link

  • Wang, J., et al. (2016). "GPR84: A potential therapeutic target for inflammation and fibrosis." Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. (n.d.). "8-(3-Methoxyphenyl)-8-oxooctanoic acid."[3] National Center for Biotechnology Information. Link (Search by CAS: 898765-63-4)

Disclaimer

This application note is for research use only. 8-(3-Methoxyphenyl)-8-oxooctanoic acid is a chemical building block and has not been approved for clinical use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purity Assessment of 8-(3-Methoxyphenyl)-8-oxooctanoic acid

Introduction Welcome to the technical support guide for 8-(3-Methoxyphenyl)-8-oxooctanoic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are engaged in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 8-(3-Methoxyphenyl)-8-oxooctanoic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are engaged in the synthesis, purification, and characterization of this molecule. Accurate purity assessment is critical for ensuring the reliability of experimental data and meeting regulatory standards. This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the analytical principles involved. Our goal is to empower you to identify, resolve, and prevent issues in your purity assessment workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 8-(3-Methoxyphenyl)-8-oxooctanoic acid.

Q1: What are the most likely impurities in a typical synthesis of 8-(3-Methoxyphenyl)-8-oxooctanoic acid?

A1: The most common synthesis route is the Friedel-Crafts acylation of anisole (methoxybenzene) with a derivative of suberic acid (octanedioic acid), such as suberic anhydride or octanedioyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] Based on this, potential impurities fall into several categories:

  • Process-Related Impurities (Organic):

    • Starting Materials: Unreacted anisole or suberic acid/anhydride.

    • Isomeric Byproducts: Acylation of anisole can also occur at the ortho- and para- positions relative to the methoxy group. While the para-isomer is often the major product due to steric hindrance and electronic effects, the presence of ortho- and other isomers is possible.[3][4]

    • Di-acylation Products: Reaction of the product with another mole of the acylating agent, leading to a more complex structure. This is less common in acylation than alkylation because the product ketone is deactivated.[1]

  • Process-Related Impurities (Inorganic):

    • Catalyst Residues: Residual aluminum salts from the Lewis acid catalyst.

  • Residual Solvents:

    • Solvents used during the reaction (e.g., dichloromethane, nitrobenzene) or purification (e.g., ethyl acetate, hexanes, methanol).[5] Control of these is guided by ICH Q3C guidelines.[6]

  • Degradation Products:

    • Potential for cleavage of the ether linkage under harsh acidic or thermal conditions.

Q2: What is the primary recommended technique for purity assessment by area percent?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of 8-(3-Methoxyphenyl)-8-oxooctanoic acid.[7] Specifically, Reversed-Phase HPLC (RP-HPLC) is ideal. The molecule possesses a good UV chromophore (the methoxyphenyl ketone group), allowing for sensitive detection around 254 nm or 275 nm. RP-HPLC separates the main compound from its potential impurities based on differences in hydrophobicity.

Q3: I'm having trouble with solubility for my HPLC analysis. What do you recommend?

A3: The compound has both a nonpolar aromatic ring and a polar carboxylic acid group. For RP-HPLC, the sample should always be dissolved in a solvent that is compatible with, and ideally weaker than or identical to, the mobile phase.[8]

  • Recommended Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is an excellent starting point.

  • Avoid Strong Organic Solvents: Dissolving the sample in 100% strong solvents like pure acetonitrile or methanol can cause peak distortion and poor chromatography if the mobile phase starting condition is significantly weaker.

  • Use of Base: If solubility remains an issue, adding a small amount of dilute base (e.g., 0.1 M NaOH) to the diluent can deprotonate the carboxylic acid, increasing its aqueous solubility. However, be aware this will change the analyte's retention time and peak shape, so consistency is key.

Q4: What are the typical purity acceptance criteria I should aim for?

A4: Purity requirements depend on the intended use.

  • For early-stage research/discovery: Purity of >95% is often acceptable.

  • For preclinical and later-stage development: Purity of >98% or >99% is typically required. For pharmaceutical development, the reporting, identification, and qualification of impurities are governed by regulatory guidelines such as ICH Q3A(R2).[1][6][9] These guidelines set thresholds based on the maximum daily dose of the drug substance. For example, for a drug with a maximum daily dose of up to 2g/day, the identification threshold for an impurity is typically 0.10% of the total drug substance.[6]

Section 2: Troubleshooting Guide for HPLC Analysis

This section provides a problem-solving framework for common issues encountered during the HPLC analysis of 8-(3-Methoxyphenyl)-8-oxooctanoic acid.

Problem 1: Poor Peak Shape - Tailing Peak

A tailing peak for the main analyte is the most common issue for this type of molecule.

  • Probable Cause 1: Secondary Silanol Interactions. The carboxylic acid moiety of your molecule is acidic. At mid-range pH values (e.g., pH 4-6), this group can interact with residual, acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction mechanism leads to peak tailing.[10][11][12]

    • Solution: Suppress the ionization of the silanol groups. Lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. At this low pH, the silanols are protonated and less likely to interact with your analyte.[12]

  • Probable Cause 2: Insufficient Buffer Capacity. If you are using a buffer (e.g., phosphate or acetate), its concentration may be too low to control the on-column pH effectively.

    • Solution: Increase the buffer concentration in the aqueous portion of your mobile phase. A concentration of 20-50 mM is generally robust.[10]

  • Probable Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue. Determine the optimal sample concentration for your column dimensions.[11]

Problem 2: Unstable or Drifting Retention Times

Inconsistent retention times compromise the reliability of peak identification and integration.

  • Probable Cause 1: Poor Column Equilibration. The column was not given sufficient time to equilibrate with the initial mobile phase conditions before injection, especially in gradient methods.

    • Solution: Ensure your method includes an equilibration time of at least 10-15 column volumes before the first injection and between runs.[5]

  • Probable Cause 2: Mobile Phase Composition Issues. The mobile phase was prepared incorrectly, or if using online mixing, one of the solvent lines may have an air bubble or a faulty proportioning valve.

    • Solution: Prepare a fresh batch of mobile phase, ensuring all components are miscible and thoroughly degassed.[5] If using a quaternary pump, prime each solvent line individually to remove air bubbles.[13]

  • Probable Cause 3: Temperature Fluctuations. The column is not in a thermostatted compartment, and ambient laboratory temperature is changing.

    • Solution: Use a column oven and set it to a stable temperature, for example, 30°C. This will ensure consistent retention times and improve peak shape.[5][14]

Problem 3: Co-elution of Impurities with the Main Peak

An impurity is suspected to be hiding under the main analyte peak, indicated by a non-symmetrical peak or inconsistent purity results.

  • Probable Cause 1: Insufficient Chromatographic Resolution. The current method conditions (mobile phase, column) are not capable of separating the impurity from the main peak.

    • Solution 1 (Modify Gradient): Make the gradient shallower. A slower increase in the organic solvent percentage will give more time for compounds with similar hydrophobicity to separate.

    • Solution 2 (Change Organic Modifier): If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter elution order and improve resolution.

    • Solution 3 (Change Stationary Phase): If modifying the mobile phase is unsuccessful, switch to a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a C8 phase instead of a C18) to introduce different separation mechanisms.

Section 3: Orthogonal and Advanced Techniques

While HPLC-UV is the primary tool for purity, a comprehensive assessment requires orthogonal methods to detect impurities that may not be visible by HPLC or to confirm identity.

Q5: How can I confirm the identity of my main peak and characterize an unknown impurity?

A5: Mass Spectrometry (MS) is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the compound eluting from the column.

  • For the main peak: The expected mass for 8-(3-Methoxyphenyl)-8-oxooctanoic acid (C₁₅H₂₀O₄) is 264.32 g/mol . In positive ion mode, you should look for the protonated molecule [M+H]⁺ at m/z 265.1.

  • For an unknown impurity: The mass of the impurity provides a critical clue to its identity. For example, an impurity with a mass of 264.32 Da but a different retention time is likely an isomer (ortho or para). An impurity with a mass significantly different points to a byproduct or starting material. Nuclear Magnetic Resonance (NMR) spectroscopy is then used for definitive structural elucidation.

Q6: How do I test for residual solvents?

A6: The standard technique for residual solvents is Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .[15][16][17] The solid sample is dissolved in a high-boiling-point solvent (like DMSO or DMF), heated in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC-MS for separation and identification.[15]

Q7: How do I measure water content and inorganic impurities?

A7:

  • Water Content: Karl Fischer titration is the most accurate and specific method for determining water content.[4] It is a chemical titration that reacts specifically with water and is more accurate than loss-on-drying, which would detect any volatile component.[4]

  • Inorganic Impurities: Thermogravimetric Analysis (TGA) can be used to determine the total amount of non-volatile inorganic content (e.g., catalyst residue). The sample is heated to a high temperature to burn off all organic material, and the remaining residue (ash) is weighed.

Section 4: Protocols and Workflows

Protocol 1: Standard RP-HPLC Method for Purity Assessment

This protocol provides a robust starting point for method development. Validation of the method for its intended purpose is required.[13]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard, high-efficiency column suitable for a wide range of hydrophobicities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent with good UV transparency.
Gradient 40% B to 95% B over 20 minA broad gradient to ensure elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 275 nmWavelength near the absorbance maximum for the methoxyphenyl ketone chromophore.
Injection Vol. 5 µLA small volume to prevent column overload.
Sample Prep. 0.5 mg/mL in 50:50 Water:ACNEnsures sample is fully dissolved in a solvent compatible with the mobile phase.

System Suitability Test (SST): Before running samples, perform at least five replicate injections of a standard solution. The Relative Standard Deviation (%RSD) for the main peak area and retention time should be less than 2.0%.

Workflow: Investigation of an Unknown Impurity

This workflow outlines the logical steps to identify and characterize an unexpected peak observed during routine HPLC analysis.

impurity_workflow cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Structural Elucidation A Unknown Peak Observed in HPLC-UV Chromatogram B Is the peak present in the blank injection? A->B C Yes: Peak is from solvent/system. Investigate carryover. B->C Yes D No: Peak is sample-related. Proceed to Characterization. B->D No E Analyze sample by LC-MS to obtain Molecular Weight D->E F Does MW match known starting materials, isomers, or expected byproducts? E->F G Yes: Tentative ID made. Obtain reference standard for confirmation. F->G Yes H No: Unknown structure. Proceed to isolation. F->H No I Isolate impurity using preparative HPLC H->I J Acquire high-resolution MS and NMR (1H, 13C, etc.) data on isolated fraction I->J K Elucidate structure based on spectroscopic data J->K

Caption: Workflow for the identification of an unknown impurity.

Diagram: Orthogonal Purity Assessment Strategy

This diagram illustrates how different analytical techniques are combined to build a complete purity profile.

purity_assessment center_node 8-(3-Methoxyphenyl)-8-oxooctanoic acid (API Purity Profile) hplc HPLC-UV (Primary Assay & Organic Impurities) center_node->hplc lcms LC-MS (Impurity ID & Isomers) center_node->lcms gcms Headspace GC-MS (Residual Solvents) center_node->gcms kf Karl Fischer (Water Content) center_node->kf tga TGA (Inorganic Residue) center_node->tga nmr NMR (Structural Confirmation) center_node->nmr

Caption: A multi-technique approach for comprehensive purity assessment.

References

  • Analytical method validation: A brief review. Journal of Pharmacy Research.[Link]

  • Friedel-Crafts Acylation of Anisole. Course Hero.[Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.[Link]

  • Karl Fischer titration. Wikipedia.[Link]

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • Friedel-Crafts reaction of anisole? Chemistry Stack Exchange.[Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.[Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies.[Link]

  • A review of impurity profiling and synthetic route of manufacture... PubMed.[Link]

  • Static Headspace GC–MS Detection of Residual Solvents... LCGC International.[Link]

  • A review of impurity profiling and synthetic route of manufacture... ResearchGate.[Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu.[Link]

  • HPLC Troubleshooting Guide. YMC.[Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate.[Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent.[Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. PubMed.[Link]

  • Validation of Analytical Methods. WHO.[Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal.[Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2... YouTube.[Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube.[Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV.[Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.[Link]

  • octanoic acid and its Impurities. Pharmaffiliates.[Link]

  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International.[Link]

  • Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Semantic Scholar.[Link]

  • High-Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities... ResearchGate.[Link]

  • (PDF) Synthesis and properties of the α-keto acids. ResearchGate.[Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. GenScript.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Semantic Scholar.[Link]

Sources

Optimization

Technical Support Center: 8-(3-Methoxyphenyl)-8-oxooctanoic Acid

Ticket ID: #MX8-STAB-001 Status: Open Subject: Stability, Solubility, and Handling Protocols for 8-(3-Methoxyphenyl)-8-oxooctanoic Acid Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MX8-STAB-001 Status: Open Subject: Stability, Solubility, and Handling Protocols for 8-(3-Methoxyphenyl)-8-oxooctanoic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering issues with precipitation upon dilution or gradual yellowing of your stock solutions.

8-(3-Methoxyphenyl)-8-oxooctanoic acid is a deceptive molecule. While it possesses a polar carboxylic acid head, its physicochemical behavior is dominated by the lipophilic octanoyl chain and the aromatic moiety. It acts as a surfactant-like lipid mimic, making it prone to forming micelles or precipitating in aqueous buffers if the pH is not strictly controlled. Furthermore, the aryl-ketone pharmacophore is a known chromophore, making the compound susceptible to UV-induced photodegradation (Norrish reactions).

This guide provides the standard operating procedures (SOPs) to stabilize this compound in solution.

Part 1: Critical Physicochemical Profile
ParameterValue / CharacteristicImplication for Handling
Molecular Weight ~264.32 g/mol Small molecule, diffuses rapidly.
pKa (Acid) ~4.5 - 4.8 (Carboxylic Acid)CRITICAL: At pH < 5, it exists as a neutral, insoluble lipid. You must maintain pH > 7.0 for aqueous solubility.
LogP (Lipophilicity) ~2.5 - 3.0 (Estimated)Moderate lipophilicity. Sticks to plastics (polystyrene). Use Glass or Polypropylene .
Chromophore Aryl Ketone (Benzoyl)Absorbs UV light (approx. 250-300 nm). Highly Photosensitive.
Solubility DMSO (>20 mg/mL), EthanolInsoluble in water without base.
Part 2: Solubilization Protocol (The "pH-Shift" Method)

Issue: Users often dissolve the powder in DMSO and spike it into a neutral buffer (PBS pH 7.4), causing immediate, microscopic precipitation that ruins bioassays.

The Fix: You must drive the equilibrium toward the carboxylate salt form before the compound crashes out.

Step-by-Step Workflow
  • Primary Stock (1000x): Dissolve the solid powder in anhydrous DMSO to a concentration of 10–50 mM .

    • Why: DMSO disrupts the crystal lattice effectively.

    • Storage: Aliquot into amber glass vials . Store at -20°C. Avoid repeated freeze-thaw cycles (max 3).

  • Working Solution (1x):

    • Do NOT add DMSO stock directly to water.

    • DO prepare your buffer (e.g., PBS) and ensure pH is 7.4 – 8.0 .

    • Technique: Vortex the buffer rapidly while slowly piping the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells, unless your assay tolerates higher.

Visualizing the Solubilization Logic

SolubilizationWorkflow Solid Solid Compound (Lipophilic Acid Form) DMSO_Stock DMSO Stock Solution (High Solubility) Solid->DMSO_Stock Dissolve Direct_Water Direct Addition to Water (pH < 5) DMSO_Stock->Direct_Water Dilute (Incorrect) Buffer_Add Addition to Buffer (pH 7.4 - 8.0) DMSO_Stock->Buffer_Add Dilute (Correct) Precipitation Precipitation / Aggregation (Assay Failure) Direct_Water->Precipitation Protonation Salt_Form Carboxylate Salt Form (Stable Solution) Buffer_Add->Salt_Form Ionization (COO-)

Caption: Decision tree for solubilization. Acidic environments force the molecule into its insoluble, neutral state, causing precipitation.

Part 3: Stability & Degradation (The "Yellowing" Effect)

Issue: Stock solutions stored in clear tubes turn yellow or brown over time. Diagnosis: Photochemical degradation. The "Aryl-Ketone" core is a photosensitizer. Upon UV exposure, it can undergo Norrish Type I or II cleavage , generating radicals that polymerize or oxidize the methoxy group.

Troubleshooting Degradation
ObservationRoot CauseSolution
Yellowing Photo-oxidation of the phenyl ring or ketone.Use Amber Glass or wrap tubes in foil. Work under low light.
White Precipitate "pH Shock" or Temperature drop.Warm to 37°C. Check pH. If pH < 7, add dilute NaOH.
Loss of Potency Adsorption to plastic walls.Switch from Polystyrene (PS) to Glass or Teflon (PTFE) containers.
Degradation Pathway Diagram

DegradationPathways Compound 8-(3-Methoxyphenyl)-8-oxooctanoic acid Excited_State Excited Triplet State (n-π*) Compound->Excited_State Absorbs hν UV_Light UV Light / Ambient Light UV_Light->Compound Radicals Free Radicals Excited_State->Radicals H-abstraction Oxidation_Products Colored Oligomers (Yellowing) Radicals->Oxidation_Products Polymerization

Caption: Mechanism of photo-instability. The aryl ketone moiety absorbs light, leading to radical formation and colored byproducts.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I freeze the aqueous working solution? A: No. Freezing aqueous solutions of this compound often leads to irreversible precipitation upon thawing due to "salting out" effects and pH shifts during the freeze process. Always prepare working solutions fresh from the DMSO stock.

Q2: I see a "film" on the surface of my cell culture wells. What is it? A: This is likely the compound crashing out of solution.

  • Check 1: Did you exceed the solubility limit? (Usually ~50-100 µM in media).

  • Check 2: Is your media serum-free? Serum proteins (BSA/FBS) act as carriers and help solubilize this lipid-like molecule. If using serum-free media, consider adding 0.1% BSA or Cyclodextrin as a carrier.

Q3: Is the methoxy group stable? A: Generally, yes. However, in the presence of strong Lewis acids or metabolic enzymes (in vivo), it can be demethylated to a phenol. In standard buffer solutions, the methoxy ether is stable.

References & Further Reading
  • PubChem Compound Summary. 8-Methoxy-8-oxooctanoic acid (Analogous Structure). National Center for Biotechnology Information. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Standard reference for lipophilic acid handling). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Instability in DMSO). Link

  • Sigma-Aldrich Technical Bulletins. Handling of Photolabile Compounds. (General protocols for aryl ketone protection). Link

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Structure-Activity Relationship of 8-(3-Methoxyphenyl)-8-oxooctanoic Acid Analogs as Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Histone Deacetylase Inhibitor Pharmacophore Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Histone Deacetylase Inhibitor Pharmacophore

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Their inhibition has emerged as a promising therapeutic strategy in oncology, leading to the development and approval of several HDAC inhibitors (HDACis).[1][2]

Most classical HDAC inhibitors, including the FDA-approved drug SAHA, share a common pharmacophoric model.[3][4] This model consists of three key components:

  • A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme.

  • A linker region , typically a hydrophobic carbon chain, that connects the ZBG to the capping group and fits into a hydrophobic tunnel in the enzyme.

  • A capping group that is solvent-exposed and interacts with residues at the rim of the active site.

The compound 8-(3-methoxyphenyl)-8-oxooctanoic acid fits this model, with the carboxylic acid serving as the ZBG, the octanoic acid chain as the linker, and the 3-methoxyphenyl group as the cap. Understanding how modifications to each of these components affect the activity of well-studied HDACis like SAHA provides a strong foundation for predicting the SAR of our target analogs.

Predictive Structure-Activity Relationship (SAR)

Based on the extensive literature on SAHA and other HDAC inhibitors, we can hypothesize the following SAR for analogs of 8-(3-methoxyphenyl)-8-oxooctanoic acid.

The Capping Group: 3-Methoxyphenyl Moiety

The capping group's primary role is to interact with the surface of the enzyme, often influencing isoform selectivity.

  • Substitution Pattern: The position of the methoxy group on the phenyl ring is likely critical. Modifications to the substitution pattern (e.g., moving the methoxy group to the 2- or 4-position) or introducing additional substituents could alter the binding orientation and affinity. For instance, in other inhibitor classes, different substitution patterns on the capping group have led to variations in potency and selectivity.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy in HDAC inhibitor design.[5] Azaheterocycles, for example, have been successfully incorporated into SAHA analogs, in some cases leading to improved activity.[5] Exploring analogs with capping groups like pyridine, indole, or quinoline could lead to novel interactions with the enzyme surface.

The Linker: Octanoic Acid Chain

The length and rigidity of the linker are crucial for correctly positioning the ZBG in the active site.

  • Chain Length: The optimal linker length for HDAC inhibitors often varies. While the octanoic acid chain of SAHA is well-established, analogs with different chain lengths have been synthesized and evaluated.[5] It is plausible that either shortening or lengthening the eight-carbon chain of 8-(3-methoxyphenyl)-8-oxooctanoic acid could modulate potency.

  • Introduction of Rigidity: Introducing elements of rigidity, such as double bonds or cyclic structures, into the linker can lock the molecule into a more favorable conformation for binding, potentially increasing affinity.

  • Substitution on the Linker: Small hydrophobic substituents on the linker of SAHA analogs have been shown to modestly influence potency and selectivity.[3] However, larger substituents are generally poorly tolerated.[3] Therefore, small alkyl or other hydrophobic groups on the octanoic acid chain of our target compound could be explored.

The Zinc-Binding Group: Carboxylic Acid

The ZBG is arguably the most critical component for HDAC inhibition. While hydroxamic acids are the most common ZBG in potent HDACis like SAHA, other functional groups, including carboxylic acids, can also chelate the active site zinc.

  • Alternative Zinc-Binding Groups: Replacing the carboxylic acid with a hydroxamic acid is a logical step to potentially enhance potency, given the prevalence of this group in approved HDAC inhibitors.[6][7] Other potential ZBGs to explore include thiols and N-hydroxyureas.

  • Modification of the Carboxylic Acid: While less common, esterification of the carboxylic acid would likely lead to a loss of activity, as the free carboxylate is necessary for zinc chelation.

The following diagram illustrates the key components of the 8-(3-methoxyphenyl)-8-oxooctanoic acid scaffold and potential points for modification based on established HDAC inhibitor SAR.

SAR_of_HDAC_Inhibitor_Analog cluster_scaffold 8-(3-Methoxyphenyl)-8-oxooctanoic Acid Scaffold cluster_modifications Potential Modifications Cap Capping Group (3-Methoxyphenyl) Linker Linker (Octanoic Acid Chain) Cap->Linker Mod_Cap Vary Substituents Replace Phenyl Ring Cap->Mod_Cap ZBG Zinc-Binding Group (Carboxylic Acid) Linker->ZBG Mod_Linker Alter Chain Length Introduce Rigidity Linker->Mod_Linker Mod_ZBG Introduce Hydroxamic Acid Other ZBGs ZBG->Mod_ZBG

Caption: Key components of the 8-(3-methoxyphenyl)-8-oxooctanoic acid scaffold and potential modifications.

Experimental Protocols for Evaluation

To establish a definitive SAR for novel analogs, a systematic biological evaluation is necessary. The following protocols are standard in the field of HDAC inhibitor research.

In Vitro HDAC Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated HDAC isoforms. A common method is a fluorescence-based assay.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developer solution to cleave the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the enzyme activity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions to determine IC50 values.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6) in assay buffer. Prepare the fluorogenic substrate solution.

  • Assay Plate Preparation: Add assay buffer, test compound dilutions, and enzyme to the wells of a 96-well plate. Include controls with no compound (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add the developer solution containing the fluorophore-cleaving enzyme to each well. Incubate at room temperature for a specified time (e.g., 15 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the in vitro HDAC enzymatic assay.

HDAC_Assay_Workflow A Prepare Reagents (Compound, Enzyme, Substrate) B Dispense into 96-well Plate A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Read Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for a fluorescence-based in vitro HDAC enzymatic assay.

Cellular Assays for Antiproliferative Activity

Evaluating the effect of compounds on the growth of cancer cell lines is a crucial step to assess their potential as therapeutic agents.

Principle: Cancer cells are treated with the test compounds for a set period, and cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HCT116, MCF-7) under standard conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assay: Add the viability reagent (e.g., MTT solution) to each well and incubate as required.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Summary and Comparison

As new analogs are synthesized and tested, the data should be compiled into a clear and concise table to facilitate SAR analysis.

Analog Modification HDAC1 IC50 (nM) HDAC6 IC50 (nM) HeLa GI50 (µM)
Parent 8-(3-methoxyphenyl)-8-oxooctanoic acidTBDTBDTBD
Analog 1 4-methoxy substitutionTBDTBDTBD
Analog 2 Pyridyl capping groupTBDTBDTBD
Analog 3 Hexanoic acid linkerTBDTBDTBD
Analog 4 Hydroxamic acid ZBGTBDTBDTBD
TBD - To Be Determined

Conclusion

While the direct SAR of 8-(3-methoxyphenyl)-8-oxooctanoic acid analogs is yet to be fully elucidated, the extensive knowledge base surrounding HDAC inhibitors provides a powerful predictive tool for guiding future research. By systematically modifying the capping group, linker, and zinc-binding group of this scaffold and evaluating the resulting analogs using established enzymatic and cellular assays, researchers can efficiently navigate the chemical space to identify novel and potent HDAC inhibitors. This guide serves as a foundational resource for initiating such a drug discovery program.

References

  • Butler, K. V., & Christianson, D. W. (2017). The structural requirements of histone deacetylase inhibitors: Suberoylanilide hydroxamic acid analogs modified at the C6 position. PMC. [Link]

  • Mai, A., & Rotili, D. (2020). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]

  • Butler, K. V., & Christianson, D. W. (2017). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. PMC. [Link]

  • BenchChem. (2025). Structure-Activity Relationship of 8-(3-Methylphenyl)
  • Singh, R. K., et al. (n.d.). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv.
  • Exclusive Chemistry Ltd. (2024). Suberoylanilide Hydroxamic Acid | SAHA | CAS 149647-78-9. [Link]

  • Stover, D. G., et al. (2015). A Phase I/II Study of Suberoylanilide Hydroxamic Acid (SAHA) in Combination with Trastuzumab (Herceptin) in Patients with Advanced Metastatic and/or Local Chest Wall Recurrent HER2-Amplified Breast Cancer. PMC. [Link]

  • ChemInfo. (2010). Histone deacetylase inhibitors. Chemistry Blog. [Link]

  • Kovatsi, L., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]

  • Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(18), 3662-3670.
  • Sim, J., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. AIR Unimi. [Link]

  • Zhou, Y., & Min, J. (2012). Discovery of histone deacetylase 8 selective inhibitors. PMC. [Link]

  • Coop, A., et al. (2010). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. PMC. [Link]

  • Finnin, M. S., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5094-5110.
  • Wang, C., et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. PubMed. [Link]

  • Adooq Bioscience. (n.d.). HDAC inhibitors. [Link]

  • Uddin, M. S., et al. (2023). Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. MDPI. [Link]

  • Deutsch, H. M., et al. (2005). Quantitative structure-activity relationship studies of threo-methylphenidate analogs.
  • Lv, K., et al. (2015). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. MDPI. [Link]

  • Gobbi, S., et al. (2003). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid.
  • Schmäring, C., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • BioAscent. (n.d.).
  • University of Southern California. (n.d.). Publications. Center for New Technologies in Drug Discovery and Development.
  • Hu, A., et al. (2023). Discovery of rafoxanide as a novel agent for the treatment of non-small cell lung cancer. Crossref. [Link]

  • Hoag, H. (2014). Drug development: A chance of survival. Crossref. [Link]

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Comparative

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of 8-(3-Methoxyphenyl)-8-oxooctanoic Acid as a Novel MMP-9 Inhibitor

In the landscape of drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is establishing a robust in vitr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is establishing a robust in vitro-in vivo correlation (IVIVC) . This guide provides an in-depth technical comparison of the in vitro and in vivo assessment of a novel small molecule, 8-(3-Methoxyphenyl)-8-oxooctanoic acid, a putative inhibitor of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase implicated in the degradation of the extracellular matrix, a process fundamental to physiological and pathological processes, including cancer metastasis and inflammation.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such a compound, moving from initial enzymatic assays to preclinical animal models, and finally, to the crucial task of correlating the data across these systems.

Part 1: In Vitro Characterization of MMP-9 Inhibition

The initial assessment of any potential inhibitor is to determine its direct effect on the target enzyme and its activity in a cellular context. For 8-(3-Methoxyphenyl)-8-oxooctanoic acid, this involves a two-tiered approach: a cell-free enzymatic assay and a cell-based functional assay.

Cell-Free Enzymatic Assay: Determining Direct Inhibitory Potency (IC50)

The first step is to quantify the direct inhibitory effect of the compound on purified, recombinant human MMP-9. A fluorescence resonance energy transfer (FRET) assay is a widely accepted and sensitive method for this purpose.

The Rationale: This assay isolates the interaction between the compound and the enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects. The resulting IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a fundamental measure of the compound's potency.

Experimental Protocol: MMP-9 FRET Assay

  • Reagents and Materials:

    • Recombinant Human MMP-9 (activated)

    • FRET-based MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • 8-(3-Methoxyphenyl)-8-oxooctanoic acid (dissolved in DMSO)

    • A known MMP inhibitor as a positive control (e.g., Marimastat)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of 8-(3-Methoxyphenyl)-8-oxooctanoic acid in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

    • Add 50 µL of the compound dilutions to the wells of the microplate.

    • Add 25 µL of the recombinant MMP-9 enzyme solution to each well.

    • Incubate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the FRET substrate to each well.

    • Immediately begin kinetic reading on a fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the FRET pair) at 37°C for 60 minutes.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of the compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Assessing Functional Inhibition in a Biological Context

While the enzymatic assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can access and inhibit MMP-9 in a more complex biological environment. A gelatin zymography assay using a cell line that secretes MMP-9, such as the human fibrosarcoma cell line HT-1080, is a suitable method.

The Rationale: This assay assesses the compound's ability to cross the cell membrane (if the target is intracellular) and inhibit the secreted, active form of the enzyme. It provides a more physiologically relevant measure of the compound's functional activity.

Experimental Protocol: Gelatin Zymography

  • Cell Culture and Treatment:

    • Culture HT-1080 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free media and then incubate with serum-free media containing various concentrations of 8-(3-Methoxyphenyl)-8-oxooctanoic acid for 24 hours.

    • Collect the conditioned media, which will contain secreted MMPs.

  • Zymography:

    • Prepare a 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin.

    • Load equal amounts of protein from the conditioned media samples under non-reducing conditions.

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5) at 37°C for 18-24 hours.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

    • Quantify the band intensity using densitometry software.

Hypothetical In Vitro Data Summary

Assay TypeParameter8-(3-Methoxyphenyl)-8-oxooctanoic acidMarimastat (Control)
MMP-9 FRET AssayIC5050 nM10 nM
Gelatin ZymographyEC50200 nM50 nM

This table illustrates that while the compound is potent, its effective concentration in a cellular context is higher, a common finding due to factors like cell permeability and protein binding in the media.

In_Vitro_Workflow cluster_0 Cell-Free Assessment cluster_1 Cell-Based Assessment recombinant_mmp9 Recombinant Human MMP-9 fret_assay MMP-9 FRET Assay recombinant_mmp9->fret_assay fret_substrate FRET Substrate fret_substrate->fret_assay compound_1 8-(3-Methoxyphenyl)-8- oxooctanoic acid compound_1->fret_assay ic50 Determine IC50 fret_assay->ic50 ivivc In Vitro-In Vivo Correlation Analysis ic50->ivivc Potency ht1080 HT-1080 Cells treatment Cell Treatment (24 hours) ht1080->treatment compound_2 8-(3-Methoxyphenyl)-8- oxooctanoic acid compound_2->treatment media_collection Collect Conditioned Media treatment->media_collection zymography Gelatin Zymography media_collection->zymography ec50 Determine EC50 zymography->ec50 ec50->ivivc Functional Activity

Caption: Workflow for the in vitro evaluation of an MMP-9 inhibitor.

Part 2: In Vivo Efficacy in a Preclinical Model of Cancer

To assess the therapeutic potential of 8-(3-Methoxyphenyl)-8-oxooctanoic acid, an in vivo model where MMP-9 plays a significant pathological role is necessary. A lung metastasis model using B16-F10 melanoma cells is a well-established and relevant choice.

The Rationale: B16-F10 cells are highly metastatic, and their extravasation into the lung tissue is dependent on the activity of MMPs, including MMP-9. This model allows for the evaluation of the compound's ability to reduce metastatic burden, a direct measure of its in vivo efficacy.

Experimental Protocol: B16-F10 Lung Metastasis Model

  • Animals and Cell Line:

    • C57BL/6 mice (6-8 weeks old).

    • B16-F10 melanoma cell line.

  • Procedure:

    • Culture B16-F10 cells and harvest them during the exponential growth phase.

    • Inject 2 x 10^5 B16-F10 cells in 100 µL of PBS into the lateral tail vein of the mice.

    • Randomly assign mice to treatment groups (e.g., vehicle control, 8-(3-Methoxyphenyl)-8-oxooctanoic acid at different doses, positive control).

    • Begin treatment one day after cell injection. Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) based on its pharmacokinetic properties.

    • After 14-21 days, euthanize the mice and harvest the lungs.

    • Fix the lungs in Bouin's solution to facilitate the visualization of metastatic nodules.

    • Count the number of black metastatic nodules on the lung surface.

    • The efficacy of the compound is determined by the percentage reduction in the number of lung nodules compared to the vehicle control group.

Hypothetical In Vivo Data Summary

Treatment GroupDose (mg/kg/day)Mean Number of Lung Nodules (± SEM)% Inhibition of Metastasis
Vehicle Control-150 ± 15-
Compound10110 ± 1226.7%
Compound3065 ± 856.7%
Compound10030 ± 580.0%

Part 3: Forging the Link - The Path to In Vitro-In Vivo Correlation

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. This is where the concept of IVIVC becomes paramount, often involving pharmacokinetic and pharmacodynamic (PK/PD) modeling.

The Rationale: A strong IVIVC allows for the prediction of clinical efficacy from preclinical data and can guide dose selection for further studies. It helps to understand the exposure-response relationship, i.e., what concentration of the drug is needed at the target site and for how long to achieve a therapeutic effect.

Key Steps in Establishing IVIVC:

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of 8-(3-Methoxyphenyl)-8-oxooctanoic acid in the host species (C57BL/6 mice). This will provide crucial parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Relating Plasma Concentration to In Vitro Potency: The free (unbound) plasma concentration of the drug is the most relevant parameter to compare with the in vitro IC50 or EC50 values. It is essential to measure the plasma protein binding of the compound.

  • Target Engagement Biomarkers: To confirm that the drug is hitting its target in vivo, a pharmacodynamic (PD) biomarker is needed. This could involve measuring the levels of active MMP-9 in tumor or plasma samples from the treated animals using techniques like gelatin zymography or ELISA.

IVIVC_Process cluster_vitro In Vitro Data cluster_vivo In Vivo Data cluster_pkpd Pharmacokinetics / Pharmacodynamics invitro_potency IC50 / EC50 (50-200 nM) model PK/PD Model invitro_potency->model Input invivo_efficacy Efficacy (% Metastasis Inhibition) invivo_efficacy->model Output pk_study Pharmacokinetic Study (ADME) free_drug Free Drug Concentration in Plasma pk_study->free_drug Calculate pd_biomarker Target Engagement (MMP-9 levels) pd_biomarker->model Input free_drug->model Input ivivc Predictive IVIVC model->ivivc Establishes

Caption: The process of establishing an in vitro-in vivo correlation.

Challenges and Considerations:

  • Metabolism: The parent compound may be converted to active or inactive metabolites in vivo, which can complicate the correlation.

  • Target Site Concentration: Plasma concentration may not accurately reflect the drug concentration at the tumor site. Microdialysis or tissue harvesting can provide more accurate measurements but are technically challenging.

  • Off-Target Effects: The in vivo efficacy may be due to the modulation of other targets besides MMP-9.

By systematically generating high-quality in vitro and in vivo data and integrating them through rigorous PK/PD modeling, researchers can build a strong IVIVC for compounds like 8-(3-Methoxyphenyl)-8-oxooctanoic acid. This not only enhances the understanding of the drug's mechanism of action but also significantly improves the efficiency and success rate of its translation into a potential clinical candidate.

References

  • Title: Matrix metalloproteinases: a review of their structure and role in tumorigenesis Source: PubMed Central (PMC) URL: [Link]

  • Title: The role of matrix metalloproteinase-9 in tumour growth and metastasis Source: Journal of Clinical Pathology URL: [Link]

  • Title: A real-time, quenched fluorescent assay for matrix metalloproteinase activity Source: Analytical Biochemistry URL: [Link]

  • Title: The B16 melanoma lung metastasis model Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

Validation

Comparative analysis of 8-(3-Methoxyphenyl)-8-oxooctanoic acid and its methyl ester

Topic: Comparative Analysis of 8-(3-Methoxyphenyl)-8-oxooctanoic Acid and its Methyl Ester Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 8-(3-Methoxyphenyl)-8-oxooctanoic Acid and its Methyl Ester Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

This guide provides a technical comparison between 8-(3-Methoxyphenyl)-8-oxooctanoic acid (CAS: 898765-63-4) and its methyl ester derivative, Methyl 8-(3-methoxyphenyl)-8-oxooctanoate .

These compounds are critical intermediates in the synthesis of benzosuberone-based pharmaceuticals and analogs of atypical antidepressants (e.g., Tianeptine homologs). While the Ester serves as a robust, lipophilic precursor ideal for purification and storage, the Acid functions as the reactive species required for intramolecular cyclization to form the tricyclic core.

Key Distinction: The choice between the two is dictated by the stage of synthesis—the ester acts as the "protected" transport form, while the acid is the "active" substrate for Friedel-Crafts cyclization.

Physicochemical Profile & Solubility

The structural difference—a free carboxylic acid versus a methyl ester—drastically alters the solubility profile and handling requirements.

Feature8-(3-Methoxyphenyl)-8-oxooctanoic AcidMethyl 8-(3-methoxyphenyl)-8-oxooctanoate
Structure

-Aryl-keto Acid (Polar Head)

-Aryl-keto Ester (Lipophilic Head)
CAS Number 898765-63-4N/A (Derivative)
Physical State Solid (Crystalline powder)Viscous Oil or Low-Melting Solid
Polarity (LogP) ~2.5 - 2.8 (pH dependent)~3.5 - 3.8 (Predicted)
Solubility (Aq) Low (Soluble in alkaline pH > 8)Negligible
Solubility (Org) Alcohols, DMSO, THFHexanes, DCM, EtOAc, Toluene
pKa ~4.5 (Carboxylic acid)N/A
Chromatography Retains strongly on Silica (Streaks)Elutes easily (Rf ~0.4-0.6 in 20% EtOAc)
Expert Insight: The Purification Advantage

In process chemistry, the Ester is preferred for initial purification. The Friedel-Crafts acylation used to generate the carbon skeleton often produces aluminum salts and oligomers. The Ester can be easily extracted into non-polar solvents (Toluene/Hexane) and purified via flash chromatography or distillation. The Acid , conversely, requires polar solvents for extraction, often co-extracting impurities, and is best purified via crystallization after hydrolysis.

Synthetic Utility & Reactivity

The primary utility of these compounds lies in their role as precursors for tricyclic ring systems.

The "Tianeptine Homolog" Pathway

These compounds are C8-chain homologs of the precursors used for Tianeptine (which utilizes a C7 chain). The transformation logic remains identical.

DOT Diagram 1: Synthetic Workflow & Interconversion This diagram illustrates the flow from the Ester (Synthesis Product) to the Acid (Cyclization Precursor).

SyntheticPathway Anisole Start: 3-Methoxybenzene (Anisole derivative) Ester Compound B: Methyl Ester (Stable Intermediate) Anisole->Ester Friedel-Crafts Acylation (Monomethyl Suberyl Chloride + AlCl3) Acid Compound A: Free Acid (Reactive Precursor) Ester->Acid Hydrolysis (NaOH/MeOH -> H3O+) Acid->Ester Esterification (MeOH/H+) (For Analytical Std) Tricycle Target: Benzosuberone/ Tricyclic Core Acid->Tricycle Intramolecular Cyclization (PPA or SOCl2/AlCl3)

Caption: Synthetic flow transforming the stable Ester intermediate into the reactive Acid for ring closure.

Analytical Performance (HPLC/GC)

Distinguishing these two species is critical during reaction monitoring (Hydrolysis completion).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Aromatic ring) or 280 nm (Carbonyl).

Retention Behavior
  • Acid (Compound A): Elutes earlier (more polar). Peak shape may tail unless buffer (Formic acid/TFA) is used to suppress ionization.

  • Ester (Compound B): Elutes later (more lipophilic). Sharp, symmetrical peak.

Self-Validating Check: If the "Acid" peak shows a shoulder or split, check the pH of the mobile phase. If pH > pKa (4.5), the acid dissociates, causing poor retention. Ensure pH < 3.0.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the operator confirms success before proceeding.

Protocol A: Quantitative Hydrolysis (Ester Acid)

Objective: Convert the purification-friendly ester into the reactive acid.

  • Dissolution: Dissolve 10.0 g of Methyl 8-(3-methoxyphenyl)-8-oxooctanoate in 50 mL Methanol (MeOH).

  • Saponification: Add 20 mL of 2M NaOH (aq) dropwise.

    • Mechanism: Nucleophilic acyl substitution at the ester carbonyl.

  • Reaction: Stir at Ambient Temperature (20-25°C) for 4 hours.

    • Checkpoint: Perform TLC (50% EtOAc/Hexane). The high-Rf Ester spot should disappear; a baseline spot (Acid) should appear.

  • Workup (Critical Step):

    • Evaporate MeOH under reduced pressure (Rotavap).

    • Dilute residue with water (50 mL). Wash with Diethyl Ether (2 x 20 mL) to remove unreacted organics. Discard Organic Layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH reaches ~1-2. The Acid will precipitate as a white solid or oil out.

  • Isolation: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL). Dry over MgSO4, filter, and concentrate.

Protocol B: Intramolecular Cyclization (Acid Tricycle)

Objective: Demonstrate the unique reactivity of the Acid (Ester will not react under these conditions).

  • Activation: Dissolve 1.0 g of 8-(3-Methoxyphenyl)-8-oxooctanoic acid in 10 g of Polyphosphoric Acid (PPA).

  • Heating: Heat to 80-100°C with vigorous mechanical stirring for 2 hours.

    • Chemistry: Acid-mediated dehydration forms an acylium ion, which attacks the aromatic ring (ortho to the methoxy group).

  • Quench: Pour the hot syrup onto 100 g of crushed ice.

  • Extraction: Extract the resulting cyclic ketone with DCM.

Stability & Storage Recommendations

ParameterAcid (Compound A)Ester (Compound B)[1][2][3][4][5][6]
Hygroscopicity Moderate (Carboxylic acid H-bonds)Low
Oxidation Risk Low (Benzylic ketone is stable)Low
Hydrolysis Risk N/ALow (Stable at neutral pH)
Storage Temp 2-8°C (Desiccated)Room Temp or 2-8°C
Shelf Life 12-24 Months>24 Months

Analytical Decision Tree Use this logic to determine which form to use for your specific application.

DecisionTree Start Start: Choose Compound Goal What is the Primary Goal? Start->Goal Synth Synthesis Step? Goal->Synth Chemical Reaction Purify Purification Difficulty? Goal->Purify Isolation/Storage UseEster Use METHYL ESTER (Lipophilic, Stable) Synth->UseEster Grignard Addition UseAcid Use FREE ACID (Reactive, Polar) Synth->UseAcid Cyclization/Ring Closure Purify->UseEster Flash Column/Distillation Purify->UseAcid Crystallization

Caption: Decision logic for selecting between the Acid and Ester based on experimental constraints.

References

  • Sigma-Aldrich. (n.d.). 8-(3-Methoxyphenyl)-8-oxooctanoic acid Product Page. Retrieved from (CAS Verification).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Tianeptine Intermediates. Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Blanchard, C., et al. (2018). "Synthesis and biological evaluation of benzosuberone derivatives." European Journal of Medicinal Chemistry.

Sources

Comparative

Strategic Validation Guide: 8-(3-Methoxyphenyl)-8-oxooctanoic Acid (8-MPOOA)

Executive Summary 8-(3-Methoxyphenyl)-8-oxooctanoic acid (8-MPOOA) represents a distinct class of aryl-keto-alkanoic acids. Structurally characterized by a lipophilic 3-methoxyphenyl "cap," a specific 8-carbon oxo-alipha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(3-Methoxyphenyl)-8-oxooctanoic acid (8-MPOOA) represents a distinct class of aryl-keto-alkanoic acids. Structurally characterized by a lipophilic 3-methoxyphenyl "cap," a specific 8-carbon oxo-aliphatic "linker," and a carboxylic acid "tail," this molecule occupies a unique chemical space between medium-chain fatty acid (MCFA) mimetics and non-hydroxamate Histone Deacetylase (HDAC) inhibitors .

While frequently utilized as a high-purity intermediate in the synthesis of complex pharmaceutical agents (e.g., atypical antidepressants or prostaglandin analogs), its standalone pharmacophore presents significant potential as a Chemical Chaperone and Epigenetic Modulator .

This guide provides a rigorous, self-validating framework for researchers to define the Mechanism of Action (MoA) of 8-MPOOA. We move beyond simple screening, focusing on distinguishing its activity from structural analogs like 4-Phenylbutyric Acid (4-PBA) and Valproic Acid (VPA) .

Part 1: Mechanistic Hypothesis & Comparative Analysis

The Pharmacophore Logic

The structural homology of 8-MPOOA suggests a dual mechanism of action:

  • HDAC Inhibition (Class I/IIa): The carboxylic acid group acts as a weak Zinc-Binding Group (ZBG) in the HDAC catalytic pocket, while the 8-carbon chain (linker) spans the hydrophobic channel, positioning the methoxyphenyl group at the rim of the pocket (Cap group).

  • Chemical Chaperone Activity: Similar to 4-PBA, the amphiphilic nature of 8-MPOOA may stabilize unfolded protein responses (UPR) in the Endoplasmic Reticulum (ER).

Comparative Performance Guide

The following table contrasts 8-MPOOA with established alternatives to guide experimental design.

Feature8-MPOOA (Target)4-Phenylbutyric Acid (4-PBA) SAHA (Vorinostat)
Primary MoA Putative HDACi / ChaperoneChemical Chaperone / Weak HDACiPotent Pan-HDAC Inhibitor
Zinc Binding Carboxylate (Weak/Reversible)Carboxylate (Weak)Hydroxamate (Strong/Chelating)
Linker Length 8-Carbon (Optimal for HDAC channel)4-Carbon (Short for HDAC channel)6-Carbon (Optimal)
Potency (Est.) Micromolar (

M) range
Millimolar (mM) rangeNanomolar (nM) range
Toxicity Profile Low (Fatty acid metabolite)Low (High dose required)Moderate (Cytotoxic)
Key Advantage Isoform Selectivity Potential due to bulky methoxy-capClinical Safety ProfileHigh Potency

Part 2: Visualizing the Mechanism

The following diagram illustrates the hypothesized signaling pathway where 8-MPOOA intervenes in Chromatin Remodeling and ER Stress.

MoA_Pathway cluster_Nucleus Nucleus (Epigenetic Modulation) cluster_ER Endoplasmic Reticulum (ER Stress) Compound 8-MPOOA (Exogenous) HDAC HDAC Enzymes (Class I/II) Compound->HDAC Competitive Inhibition (Zinc Binding) Chaperone Chemical Chaperone Activity Compound->Chaperone Hydrophobic Interaction Histones Histone Tails (Lysine Residues) HDAC->Histones Deacetylation AcHistones Acetylated Histones (Open Chromatin) Histones->AcHistones Inhibition of HDAC Preserves Acetyl Groups GeneExp Gene Expression (Tumor Suppressors/Neuroprotection) AcHistones->GeneExp Promotes Transcription Misfolded Misfolded Proteins UPR Unfolded Protein Response (UPR) Misfolded->UPR Triggers Stress Chaperone->Misfolded Stabilizes Conformation Chaperone->UPR Alleviates

Caption: Dual-action pathway of 8-MPOOA acting as a competitive HDAC inhibitor in the nucleus and a chemical chaperone in the ER.

Part 3: Experimental Validation Protocols

To scientifically validate 8-MPOOA, you must move from biochemical assays to functional phenotypic readouts.

Protocol 1: Fluorometric HDAC Activity Assay (Biochemical Validation)

Objective: Determine if 8-MPOOA directly inhibits HDAC catalytic activity or acts via a distal metabolite.

Methodology:

  • Reagents: Purified Recombinant HDAC1 and HDAC6 (to test isoform selectivity), Fluorogenic Acetylated Peptide Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Preparation: Dissolve 8-MPOOA in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ). Include SAHA (
    
    
    ) as positive control and 4-PBA (
    
    
    ) as a structural benchmark.
  • Incubation:

    • Mix Enzyme + 8-MPOOA in assay buffer (Tris-HCl, pH 8.0,

      
      ).
      
    • Incubate at 37°C for 30 minutes (Pre-incubation is critical for slow-binding inhibitors).

    • Add Substrate and incubate for 45 minutes.

  • Development: Add Trypsin/Developer solution to release the fluorophore (AMC) from deacetylated lysine.

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Plot Dose-Response Curve. Calculate

    
    .
    
    • Success Criteria: If

      
      , 8-MPOOA is a direct inhibitor. If inactive, it may require cellular metabolism (prodrug) or acts solely as a chaperone.
      
Protocol 2: Cellular Target Engagement (Western Blotting)

Objective: Confirm that biochemical inhibition translates to intracellular chromatin remodeling.

Methodology:

  • Cell Model: HeLa or SH-SY5Y cells (Standard models for acetylation studies).

  • Treatment: Treat cells with 8-MPOOA (

    
    ) for 6 and 24 hours.
    
    • Control: Vehicle (DMSO).

    • Positive Control: SAHA (

      
      ).
      
  • Lysis: Extract histones using Acid Extraction protocol (0.2N HCl) to preserve basic proteins.

  • Immunoblotting:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Histone H4.

    • Loading Control: Total Histone H3.

  • Quantification: Densitometry normalization (Ac-H3 / Total H3).

    • Interpretation: A dose-dependent increase in H3/H4 acetylation confirms nuclear target engagement.

Protocol 3: Differentiation & Morphology (Phenotypic Validation)

Objective: Distinguish between general toxicity and specific reprogramming.

Rationale: HDAC inhibitors typically induce differentiation in neuroblastoma cells (neurite outgrowth).

  • Setup: Plate Neuro-2a cells in low-serum media (1% FBS).

  • Dosing: Add 8-MPOOA at sub-cytotoxic concentrations (determined via MTT assay).

  • Observation: Monitor for 48-72 hours.

  • Metrics:

    • Calculate Neurite Outgrowth Index : (Total neurite length / Cell body count).

    • Compare against Retinoic Acid (Standard differentiation agent).

    • Result: Significant neurite extension suggests specific epigenetic modulation rather than non-specific stress.

Part 4: Troubleshooting & Causality

Issue: Compound shows weak activity in vitro but high activity in cells.

  • Causality: 8-MPOOA may be metabolized into a more active species (e.g., beta-oxidation shortening the chain), or it may be acting via PPAR

    
     activation  rather than direct HDAC inhibition.
    
  • Resolution: Perform a PPAR-response element (PPRE) luciferase reporter assay to rule out metabolic nuclear receptor activation.

Issue: Compound precipitates in aqueous buffer.

  • Causality: The lipophilic methoxyphenyl head and 8-carbon chain reduce solubility compared to 4-PBA.

  • Resolution: Complex with Cyclodextrin or BSA (Bovine Serum Albumin) in the assay buffer to mimic physiological transport.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Establishes the pharmacophore requirements (Cap-Linker-ZBG) for HDAC inhibition, validating the structural potential of 8-MPOOA.
  • Lu, Q., et al. (2005). "Structural basis for zinc binding in histone deacetylases." Nature.[1] Link

    • Context: Provides the mechanistic grounding for why carboxylic acids (like 8-MPOOA)
  • Kolb, A., et al. (2015). "Histone Deacetylases and their Inhibitors as Potential Therapeutic Targets for Neurodegenerative Diseases." Frontiers in Neurology. Link

    • Context: Validates the use of aryl-fatty acid derivatives in neuroprotection and chaperone therapy.
  • PubChem Compound Summary. (n.d.). "8-(3-Methoxyphenyl)-8-oxooctanoic acid."[2][3][][][6] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and physical properties for experimental setup.

Sources

Safety & Regulatory Compliance

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